

cetorelix GnRH receptor binding affinity

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Compound Focus: Cetorelix Acetate

CAS No.: 145672-81-7

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Chemistry and Mechanism of Action

Cetorelix is a synthetic decapeptide analog of native Gonadotropin-Releasing Hormone (GnRH). Its mechanism is characterized by competitive and reversible blockade of the GnRH receptor.

- Structural Modifications:** Key amino acid substitutions, including **D-citrulline at position 6**, enhance its receptor binding affinity and stability while eliminating the histamine-release effects seen in earlier-generation antagonists [1] [2].
- Pharmacological Profile:** Cetorelix functions as a **pure antagonist** for GnRH-stimulated inositol phosphate accumulation and calcium signaling. It also acts as an **inverse agonist** for GnRH receptor internalization, meaning it can suppress basal receptor signaling even in the absence of the native hormone [1].

Quantitative Binding and Potency Data

The table below summarizes key quantitative data on cetorelix's receptor interaction and functional potency from comparative studies.

Parameter	Value/Result for Cetorelix	Experimental Context
Binding Affinity (KD)	< 0.5 nM [3]	Binding to human and rat GnRH receptors.

Parameter	Value/Result for Cetrorelix	Experimental Context
Inhibition of Ca ²⁺ Signaling (IC ₅₀)	~1-10 nM [4]	In HEK293 cells expressing GnRHR. 10 nM concentration resulted in significant inhibition [4].
Inhibition of cAMP Accumulation	More potent than Ganirelix & Teverelix [4]	In transfected SH-SY5Y neuroblastoma cells.
Relative Potency	Higher than Ganirelix and Teverelix [4]	Based on inhibition of GnRH-induced intracellular Ca ²⁺ increase.

Experimental Protocols for Key Assays

The quantitative data for cetrorelix is typically generated using the following established in vitro protocols.

Intracellular Calcium (Ca²⁺) Increase Inhibition

This assay measures the antagonist's ability to block the rapid release of calcium ions, a primary downstream event of GnRHR activation.

- **Cell Models:** GnRHR-transfected HEK293 cells, GnRHR-transfected SH-SY5Y neuroblastoma cells, or mouse pituitary LβT2 cells endogenously expressing mGnRHR [4].
- **Biosensor:** Cells are transfected with a bioluminescent Ca²⁺ biosensor (e.g., GFP-Aequorin).
- **Measurement:** Intracellular Ca²⁺ is measured using **Bioluminescence Resonance Energy Transfer (BRET)**.
- **Procedure:**
 - Establish a GnRH dose-response curve to determine the EC₅₀ value.
 - Stimulate cells with a fixed concentration of GnRH (e.g., 3 x EC₅₀).
 - Co-administer increasing concentrations of Cetrorelix (e.g., 1 pM–1 μM).
 - Record the BRET signal kinetics for ~150 seconds.
 - Calculate the **Area Under the Curve (AUC)** for the Ca²⁺ response and plot it against the antagonist concentration to determine inhibitory potency [4].

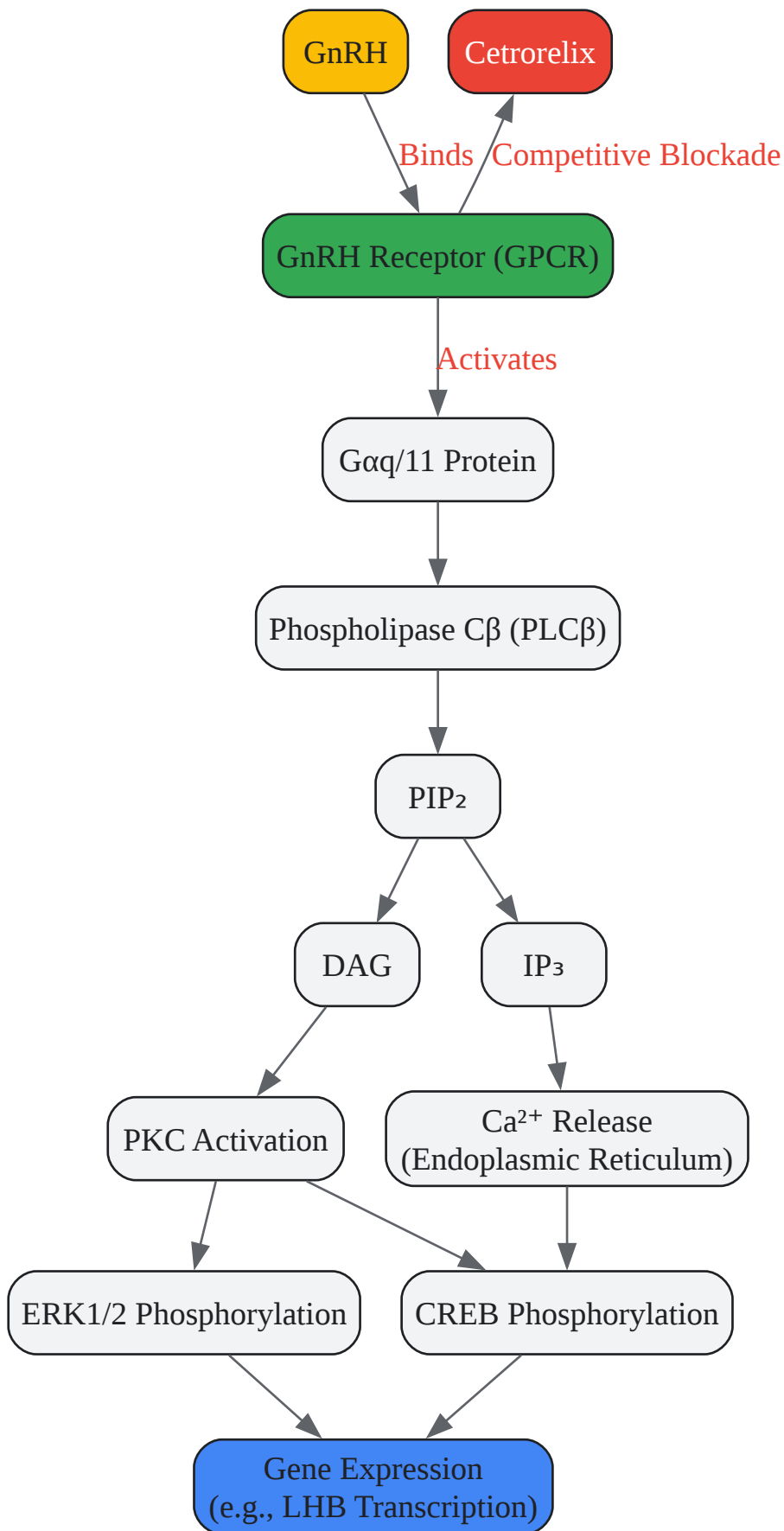
Receptor Binding Affinity Assays

These experiments directly quantify the binding interaction between cetorelix and the GnRH receptor.

- **Method:** Competitive binding assays using radiolabeled or fluorescently tagged ligands.
- **Procedure:**
 - Prepare cell membranes or whole cells expressing the human GnRH receptor.
 - Incubate the receptors with a fixed concentration of a known radioiodinated GnRH analog (e.g., [¹²⁵I]-GnRH) in the presence of increasing concentrations of unlabeled Cetorelix.
 - Allow the binding to reach equilibrium.
 - Separate the bound ligand from the free ligand (e.g., by filtration or centrifugation).
 - Measure the radioactivity of the bound fraction.
 - The concentration of Cetorelix that displaces 50% of the labeled ligand (IC₅₀) is used to calculate the equilibrium dissociation constant (K_D) [3].

GnRH Receptor Signaling Pathway and Cetorelix Inhibition

The diagram below illustrates the key signaling pathways activated by the GnRH receptor and the points where Cetorelix acts as a competitive blocker.



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This diagram shows the primary $G\alpha_q/11$ -mediated signaling cascade. Note that GnRHR can also couple to other pathways, such as $G\alpha_s$, leading to cAMP production, which Cetrorelix also inhibits [4] [2].

Key Insights for Drug Development

- **Ligand Bias:** The cetrorelix-occupied GnRH receptor is functionally distinct. It acts as a pure antagonist for some pathways (e.g., calcium) but an inverse agonist for others (e.g., receptor internalization). This **ligand bias** means its effects are dependent on the cellular context [1].
- **Species Specificity:** One study noted that cetrorelix's binding affinity and in vitro antagonistic potency were surprisingly similar for both human and rat GnRH receptors, indicating a potential advantage in translational research [3].
- **Structural Insights:** Research using receptor mutants has shown that although cetrorelix and other potent antagonists may have similar overall potency, they can have **distinct interactions within the ligand-binding pocket** (e.g., differential dependence on residues W101 and N102) [3].

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